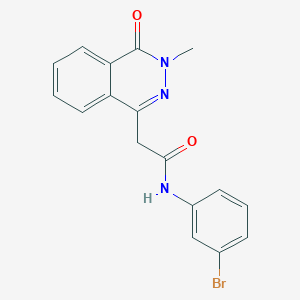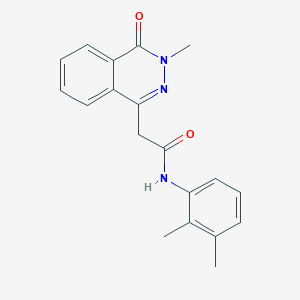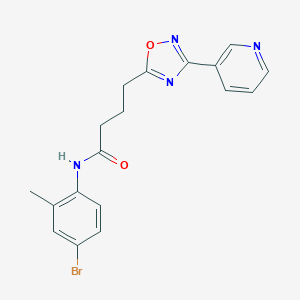![molecular formula C16H16N4O3S3 B277493 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B277493.png)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method that involves several steps, and its mechanism of action has been extensively studied.
作用机制
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes and proteins involved in cancer cell proliferation, inflammation, and infectious diseases. It has also been shown to induce apoptosis in cancer cells and reduce oxidative stress.
Biochemical and Physiological Effects:
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation, inflammation, and infectious diseases. It has also been shown to induce apoptosis in cancer cells and reduce oxidative stress. In addition, this compound has been shown to have low toxicity and good bioavailability.
实验室实验的优点和局限性
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has several advantages and limitations for lab experiments. One of the main advantages is its low toxicity and good bioavailability, which makes it a potential drug candidate for the treatment of various diseases. However, its synthesis method is complex and involves several steps, which can make it difficult to obtain large quantities of the compound. In addition, its mechanism of action is not fully understood, which can make it challenging to study its effects on biological systems.
未来方向
There are several future directions for the study of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. One area of research is the development of more efficient and cost-effective synthesis methods that can produce larger quantities of the compound. Another area of research is the study of its effects on various biological systems, including the immune system and the nervous system. In addition, further studies are needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.
合成方法
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves several steps. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 5-methyl-1,3,4-thiadiazol-2-thiol to form N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. The final product is obtained after purification and characterization using various analytical techniques.
科学研究应用
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been extensively studied for its potential applications in various fields. This compound has shown promising results in the treatment of cancer, inflammation, and infectious diseases. It has also been studied for its potential use as a fluorescent probe for detecting metal ions and as a potential drug candidate for the treatment of Alzheimer's disease.
属性
产品名称 |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
|---|---|
分子式 |
C16H16N4O3S3 |
分子量 |
408.5 g/mol |
IUPAC 名称 |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H16N4O3S3/c1-9-19-20-16(26-9)25-8-14(21)18-15-17-11(7-24-15)10-4-5-12(22-2)13(6-10)23-3/h4-7H,8H2,1-3H3,(H,17,18,21) |
InChI 键 |
SAFKRBWWJCHFPX-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)SCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
规范 SMILES |
CC1=NN=C(S1)SCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide](/img/structure/B277410.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277411.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide](/img/structure/B277412.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B277413.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylphenyl)butanamide](/img/structure/B277414.png)



![1-(3-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277425.png)
![1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277428.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277430.png)
![3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B277431.png)

![2-{3-[hydroxy(oxido)amino]-1H-1,2,4-triazol-1-yl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277434.png)